1,1,7-Heptanetricarboxylic Acid
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Overview
Description
1,1,7-Heptanetricarboxylic Acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a heptane backbone. This compound is part of the tricarboxylic acids family, which are known for their significant roles in various biochemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,7-Heptanetricarboxylic Acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Organometallic Intermediates: Organometallic compounds like Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,7-Heptanetricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various carboxylic acid derivatives, alcohols, aldehydes, and substituted compounds .
Scientific Research Applications
1,1,7-Heptanetricarboxylic Acid has diverse applications in scientific research:
Biology: Plays a role in studying metabolic pathways and enzyme mechanisms.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,7-Heptanetricarboxylic Acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Metabolic Pathways: Participates in metabolic cycles such as the tricarboxylic acid cycle, contributing to energy production and biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Uniqueness
1,1,7-Heptanetricarboxylic Acid is unique due to its specific heptane backbone and the positioning of its carboxyl groups, which confer distinct chemical properties and reactivity compared to other tricarboxylic acids .
Properties
Molecular Formula |
C10H16O6 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
heptane-1,1,7-tricarboxylic acid |
InChI |
InChI=1S/C10H16O6/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16/h7H,1-6H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
LTEIDHMCZYIQLA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
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